Cyclohexylmethyl 1-methylpiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexylmethyl 1-methylpiperidine-4-carboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by a cyclohexylmethyl group attached to a piperidine ring, which is further substituted with a carboxylate group at the 4-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylmethyl 1-methylpiperidine-4-carboxylate typically involves the reaction of cyclohexylmethylamine with 1-methylpiperidine-4-carboxylic acid. The reaction is usually carried out under controlled conditions, such as in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclohexylmethyl 1-methylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Alcohols, aldehydes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Cyclohexylmethyl 1-methylpiperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexylmethyl 1-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexylmethyl-4-methylpiperazine: Similar in structure but with a piperazine ring instead of a piperidine ring.
1-Methylpiperidine-4-carboxylic acid: Lacks the cyclohexylmethyl group.
Cyclohexylmethylamine: Lacks the piperidine ring and carboxylate group.
Uniqueness
Cyclohexylmethyl 1-methylpiperidine-4-carboxylate is unique due to the presence of both a cyclohexylmethyl group and a piperidine ring with a carboxylate substitution. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
124805-93-2 |
---|---|
Molecular Formula |
C14H25NO2 |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
cyclohexylmethyl 1-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C14H25NO2/c1-15-9-7-13(8-10-15)14(16)17-11-12-5-3-2-4-6-12/h12-13H,2-11H2,1H3 |
InChI Key |
TZGNGTHMPGBSQW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C(=O)OCC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.